molecular formula C11H20O2 B2699985 (1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol CAS No. 2165947-65-7

(1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol

Cat. No.: B2699985
CAS No.: 2165947-65-7
M. Wt: 184.279
InChI Key: QMAIXJKUSAGTNM-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol is a chiral cyclohexanol derivative of interest in chemical and pharmaceutical research. The compound features a specific (1S,2S) stereochemical configuration and an ether linkage connecting a cyclobutylmethyl group to the cyclohexane ring. This distinct structure makes it a valuable intermediate for synthetic organic chemistry, particularly in the development of novel compounds where stereochemistry and ring conformation are critical. Researchers can utilize this chemical as a key building block or precursor in asymmetric synthesis, medicinal chemistry, and materials science. Its potential research value lies in its ability to influence the three-dimensional shape and biological activity of more complex target molecules. As a chiral synthon, it may be applicable in the synthesis of potential receptor ligands or enzyme inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-10-6-1-2-7-11(10)13-8-9-4-3-5-9/h9-12H,1-8H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAIXJKUSAGTNM-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol typically involves the following steps:

    Formation of the cyclobutylmethoxy group: This can be achieved through the reaction of cyclobutylmethanol with an appropriate alkylating agent.

    Attachment to the cyclohexane ring: The cyclobutylmethoxy group is then introduced to the cyclohexane ring via a nucleophilic substitution reaction.

    Introduction of the hydroxyl group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The cyclobutylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols or other reduced derivatives.

    Substitution products: Compounds with different functional groups replacing the cyclobutylmethoxy group.

Scientific Research Applications

(1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol with structurally related cyclohexanol derivatives, emphasizing substituent effects, applications, and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source Evidence
This compound Cyclobutylmethoxy C₁₁H₂₀O₂ 200.28 (calculated) Hypothesized applications: Chiral intermediates, asymmetric synthesis (inferred from analogs) N/A
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol Dimethylamino C₈H₁₇NO 143.23 Organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides
(1S,2S)-2-Benzylaminocyclohexan-1-ol Benzylamino C₁₃H₁₉NO 205.30 High enantiomeric purity (98% ee); used in chiral resolution and synthesis
(1S,2S)-2-(Phenylselanyl)cyclohexan-1-ol Phenylselanyl C₁₂H₁₆OSe 271.21 Precursor to 2-cyclohexen-1-ol via syn elimination; used in terpene synthesis
(1S,2S)-2-(Cyclopropylamino)cyclohexan-1-ol Cyclopropylamino C₉H₁₇NO 155.24 Potential ligand or intermediate; smaller ring size reduces steric hindrance
(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol Prop-1-en-2-yl (menthane derivative) C₁₁H₁₈O 166.26 Monoterpenoid; used in flavor/fragrance industries

Key Observations:

Substituent Effects: Electron-Donating Groups: Amino substituents (e.g., dimethylamino , benzylamino ) enhance nucleophilicity and catalytic activity. The cyclobutylmethoxy group may similarly donate electrons via the methoxy oxygen, though steric effects dominate. Ring Strain: The cyclobutane ring introduces strain, which could destabilize intermediates or alter reaction pathways compared to unstrained analogs .

Applications: Catalysis: Dimethylamino-substituted cyclohexanols act as organocatalysts , suggesting cyclobutylmethoxy derivatives might serve similar roles if optimized for transition-state interactions. Asymmetric Synthesis: Phenylselanyl derivatives enable syn-elimination reactions to form cyclohexenols, critical in terpene synthesis . Cyclobutylmethoxy analogs could offer alternative elimination pathways.

Physicochemical Properties: Solubility: Benzylamino derivatives require argon storage due to sensitivity , while cyclobutylmethoxy’s ether linkage may improve stability. Stereochemical Purity: High enantiomeric excess (e.g., 98% ee in benzylamino derivatives ) is achievable via chiral resolution or asymmetric synthesis.

Biological Activity

(1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a cyclobutylmethoxy group and a hydroxyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biomolecules.

  • IUPAC Name : this compound
  • Molecular Formula : C11H20O2
  • CAS Number : 2165947-65-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observable pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential roles in modulating neurotransmitter systems and influencing metabolic pathways.

2. Neuropharmacological Effects

Studies have suggested that compounds with similar structures may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. The stereochemistry of this compound may play a crucial role in its binding affinity and activity at these sites.

3. Anti-inflammatory Properties

Preliminary data suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This activity is hypothesized to arise from its ability to inhibit pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of neurotransmitter systems
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study: Neuropharmacological Impact

A study investigating the effects of cyclohexanol derivatives on neurotransmitter systems found that these compounds could enhance serotonin levels in vitro. This suggests a potential application for mood disorders; however, specific data on this compound is still needed to confirm these effects.

Case Study: Antimicrobial Efficacy

In a comparative analysis of cyclohexanol derivatives, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated moderate activity, suggesting further exploration into its potential as an antimicrobial agent.

Q & A

Q. Table 1: Example Reaction Conditions for Etherification

Reaction TypeBase/CatalystSolventTemperatureYield RangeReference
Williamson SynthesisK₂CO₃HexaneReflux60-75%
Mitsunobu ReactionDEAD/Ph₃PTHF0°C → RT70-85%

Basic: What analytical methods confirm the stereochemistry of (1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol?

Methodological Answer:
Stereochemical confirmation requires a combination of:

  • Chiral HPLC : To separate enantiomers/diastereomers using chiral stationary phases (e.g., Chiralpak AD-H).
  • NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments to verify spatial proximity of protons (e.g., between the cyclohexanol hydroxyl and cyclobutylmethoxy group).
  • X-ray Crystallography : Definitive proof via crystal structure analysis, especially for resolving conflicting NOE data .
  • Optical Rotation : Comparison with literature values for (1S,2S) configuration.

Advanced: How can enzymatic methods be applied to achieve the desired (1S,2S) stereochemistry in the synthesis?

Methodological Answer:
Halohydrin dehalogenases (HHDHs) , such as HheG, catalyze stereoselective ring-opening of epoxides or azidolysis reactions. For example, an epoxide precursor (e.g., cyclohexene oxide) can undergo enzymatic azidolysis to yield (1S,2S)-configured azido-alcohols, which are subsequently reduced to the target alcohol. HHDHs provide >90% enantiomeric excess (ee) under optimized pH (7.5–8.5) and temperature (25–30°C) conditions .

Advanced: How to resolve conflicting data regarding diastereomer ratios in the synthesis?

Methodological Answer:
Contradictions in diastereomer ratios often arise from kinetic vs. thermodynamic control during synthesis. To resolve this:

  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-based) to favor one diastereomer.
  • Chiral Chromatography : Employ MPLC with chiral columns (e.g., Chiralcel OD-H) to isolate the desired (1S,2S) isomer .
  • Variable-Temperature NMR : Detect rotamers or conformational equilibria that may skew integration data .

Basic: What are common functional group interconversions applicable to the hydroxyl group in this compound?

Methodological Answer:
The hydroxyl group can undergo:

  • Esterification : React with acetyl chloride or anhydrides (e.g., acetic anhydride) under basic conditions.
  • Etherification : Protect as a silyl ether (e.g., TBSCl/imidazole) for subsequent reactions .
  • Oxidation : Convert to a ketone using Dess-Martin periodinane or Swern conditions.
  • Sulfonylation : Introduce sulfonyl groups (e.g., TsCl) for nucleophilic substitution .

Advanced: What strategies mitigate racemization during derivatization of the alcohol group?

Methodological Answer:
Racemization risks are minimized by:

  • Low-Temperature Reactions : Perform acylations or silylations at 0–4°C.
  • Sterically Hindered Bases : Use 2,6-lutidine instead of pyridine in silylation.
  • Enzymatic Protection : Lipases or esterases can selectively protect the hydroxyl group without racemization .
  • Inert Atmosphere : Prevent acid/base-mediated epimerization using nitrogen/argon .

Basic: How is the purity of this compound validated?

Methodological Answer:
Purity is assessed via:

  • HPLC-UV/ELSD : Using C18 columns (e.g., Agilent Zorbax) with isocratic elution (e.g., 70:30 acetonitrile/water).
  • GC-MS : For volatile derivatives (e.g., TMS ethers).
  • Elemental Analysis : Confirm C, H, O content within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.